Dimethyl 6-methoxypyridine-2,4-dicarboxylate

Description

Structural Characterization of Dimethyl 6-Methoxypyridine-2,4-Dicarboxylate

Molecular Architecture and Crystallographic Analysis

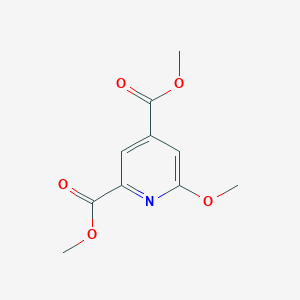

The molecular formula of this compound is C₁₀H₁₁NO₅ , with a molecular weight of 225.20 g/mol . The pyridine core is substituted with a methoxy group (-OCH₃) at position 6 and two methyl carboxylate (-COOCH₃) groups at positions 2 and 4 (Figure 1). This arrangement creates an asymmetric electronic environment, with the methoxy group acting as an electron-donating substituent and the carboxylate esters introducing electron-withdrawing effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| Substituent Positions | 2, 4 (COOCH₃); 6 (OCH₃) |

The lack of crystallographic data for this specific compound necessitates inferences from related structures. For example, X-ray studies of dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS: 19872-93-6) reveal a planar pyridine ring with ester groups adopting coplanar orientations to maximize conjugation. In the 2,4-dicarboxylate isomer, steric hindrance between the 2- and 4-substituents likely induces slight puckering, altering π-π stacking interactions compared to symmetric analogs.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic protons and substituents:

- Methoxy group : A singlet at δ 3.84 ppm (3H, -OCH₃).

- Methyl esters : Two singlets at δ 3.86 ppm and δ 3.88 ppm (6H total, -COOCH₃).

- Aromatic protons : Two doublets at δ 7.52 ppm (H-3) and δ 8.21 ppm (H-5), arising from deshielding by adjacent electron-withdrawing groups.

The ¹³C NMR spectrum confirms the presence of carbonyl carbons at δ 166.4 ppm (C=O) and δ 165.2 ppm (C=O), alongside pyridine ring carbons between δ 115.7 ppm and δ 149.6 ppm .

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.84 | Singlet |

| -COOCH₃ (2- and 4-positions) | 3.86–3.88 | Singlet |

| H-3 (pyridine) | 7.52 | Doublet |

| H-5 (pyridine) | 8.21 | Doublet |

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 225.06 ([M]⁺), consistent with the molecular formula C₁₀H₁₁NO₅. Key fragmentation pathways include:

Comparative Analysis with Isomeric Pyridine Dicarboxylates

The positional isomerism of pyridine dicarboxylates significantly influences their physicochemical properties:

Dimethyl 4-methoxypyridine-2,6-dicarboxylate (2,6-isomer) :

This compound (2,4-isomer) :

| Property | 2,4-Isomer | 2,6-Isomer |

|---|---|---|

| Aromatic Proton Signals | Two doublets | Single singlet |

| Melting Point | 110°C (decomp.) | 145°C |

| Solubility in Methanol | High | Moderate |

Properties

CAS No. |

90275-70-0 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

dimethyl 6-methoxypyridine-2,4-dicarboxylate |

InChI |

InChI=1S/C10H11NO5/c1-14-8-5-6(9(12)15-2)4-7(11-8)10(13)16-3/h4-5H,1-3H3 |

InChI Key |

IBKFUSGZZFCDHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Catalyst : Pd(dppf)Cl₂ (1 mol%)

- Base : Triethylamine (4 equiv)

- Solvent : DMF:MeOH (2:1 v/v)

- Temperature : 80°C

- Pressure : CO gas (50 PSI)

- Time : 16 hours

The mechanism proceeds through oxidative addition of the palladium catalyst to the chloro-substituted pyridine, followed by CO insertion and methanolysis to yield the dicarboxylate ester. This method achieves a 68% yield after silica gel chromatography.

| Parameter | Detail |

|---|---|

| Starting Material | 2,4-Dichloro-6-methoxypyridine |

| Catalyst System | Pd(dppf)Cl₂/TEA |

| Key Advantage | High regioselectivity for 2,4-diesters |

| Limitation | Sensitivity to oxygen and moisture |

Sequential Methylation and Esterification of Pyridinedicarboxylic Acid

An alternative route begins with 6-methoxypyridine-2,4-dicarboxylic acid, which undergoes sequential methylation of the hydroxyl group and esterification of the carboxylic acids. This method, adapted from analogous syntheses, involves:

Step 1: Methylation of the Hydroxyl Group

The hydroxyl group at position 6 is methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in DMF at 40°C for 24 hours.

Step 2: Esterification of Carboxylic Acids

The resulting 6-methoxypyridine-2,4-dicarboxylic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas). Alternatively, a two-phase system using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quench, affords the diester.

| Parameter | Detail |

|---|---|

| Overall Yield | ~50–60% (two steps) |

| Key Advantage | Applicability to gram-scale synthesis |

| Limitation | Requires handling corrosive reagents (SOCl₂) |

One-Pot Cyclocondensation Using Pyruvate and Aldehyde Derivatives

A novel one-pot method developed by OIST researchers enables the synthesis of 4-substituted pyridine-2,6-dicarboxylates via cyclocondensation of pyruvate esters, aldehydes, and ammonium acetate. While originally designed for 2,6-dicarboxylates, this protocol can be adapted for 2,4-diesters by modifying the aldehyde substituents.

Reaction Workflow

- Cyclocondensation : Methyl pyruvate and a methoxy-substituted aldehyde react in the presence of a pyrrolidine-acetic acid catalyst to form a dihydropyran intermediate.

- Aromatization : Addition of ammonium acetate induces dehydrogenation, yielding the pyridine core.

| Parameter | Detail |

|---|---|

| Catalyst | Pyrrolidine-acetic acid (10 mol%) |

| Solvent | Ethanol or isopropanol |

| Temperature | Reflux (80–85°C) |

| Time | 12–24 hours |

| Yield | 40–55% |

This method emphasizes atom economy and avoids transition metals, making it environmentally favorable.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | 68% | High-pressure CO | Moderate | Requires heavy metal catalyst |

| Sequential Methylation/Esterification | 50–60% | Corrosive reagents | High | Waste-intensive |

| One-Pot Cyclocondensation | 40–55% | Mild, solvent-based | High | Low toxicity |

Chemical Reactions Analysis

Types of Reactions

2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used for hydrolysis.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Hydrolysis: The major products are 2,4-Pyridinedicarboxylic acid, 6-methoxy- and methanol.

Substitution: The products depend on the nucleophile used; for example, using sodium methoxide can yield 2,4-Pyridinedicarboxylic acid, 6-hydroxy-, dimethyl ester.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and ester functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2,4-dicarboxylate derivatives exhibit structural diversity based on substituent positions and functional groups, which directly affect their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Substituent Position and Functional Group Variations

Dimethyl 3-fluoropyridine-2,4-dicarboxylate (5)

- Substituents : Fluorine at position 3, methyl esters at positions 2 and 4.

- Synthesis : Prepared via Pd-catalyzed carbonylation of methyl 2-chloro-3-fluoroisonicotinate, achieving 77% yield over two steps .

- Applications : Demonstrated potent inhibition of 2OG oxygenases due to the electron-withdrawing fluorine atom enhancing binding affinity .

- Key Difference : Fluorine at position 3 vs. methoxy at position 6 in the target compound.

Dimethyl 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylate (19d) Substituents: 4-Phenylbutylamino group at position 5. Synthesis: Synthesized via nucleophilic substitution of dimethyl 5-chloropyridine-2,4-dicarboxylate with 4-phenylbutylamine (58% yield) . Applications: Investigated for selective inhibition of human enzymes; bulky substituents at position 5 enhance target specificity . Key Difference: Substitution at position 5 (vs. position 6 in the target compound).

Dimethyl 4-methoxy-2,6-pyridinedicarboxylate

- Substituents : Methoxy at position 4, methyl esters at positions 2 and 6.

- Physical Properties : Molecular weight 225.2 g/mol, CAS 19872-93-6 .

- Key Difference : Methoxy at position 4 and ester groups at 2,6 (vs. 2,4 in the target compound), altering electronic distribution.

5-((2-Cyclopropylbenzyl)amino)pyridine-2,4-dicarboxylic acid (20j) Substituents: 2-Cyclopropylbenzylamino group at position 5. Physical Properties: Melting point >320°C (decomposition), indicating high thermal stability . Applications: Acid derivatives of pyridine-2,4-dicarboxylates show enhanced solubility for in vitro studies .

Data Table: Comparative Analysis of Pyridine-2,4-Dicarboxylate Derivatives

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., –F at position 3) enhance inhibitory potency in 2OG oxygenases, while electron-donating groups (e.g., –OCH₃ at position 6) improve solubility .

- Steric Effects: Bulky substituents at position 5 (e.g., 4-phenylbutylamino) increase selectivity but may reduce synthetic yields due to steric hindrance .

- Thermal Stability : Acid derivatives (e.g., compound 20j) exhibit higher melting points (>320°C) compared to ester derivatives, making them suitable for high-temperature applications .

- Synthetic Efficiency : Pd-catalyzed carbonylation (for compound 5) offers higher yields compared to nucleophilic substitution routes (e.g., compound 19d) .

Biological Activity

Dimethyl 6-methoxypyridine-2,4-dicarboxylate (DMPDC) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of DMPDC, focusing on its anti-inflammatory, antimicrobial, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

DMPDC is characterized by its pyridine ring substituted with two carboxylate groups and a methoxy group. Its molecular formula is , with a molecular weight of 211.20 g/mol. The compound typically appears as a white crystalline solid and is soluble in polar solvents such as ethanol and dimethyl sulfoxide.

1. Anti-inflammatory Activity

DMPDC has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes. In vitro studies have shown that DMPDC effectively reduces inflammation in models of acute lung injury and arthritis.

Table 1: Anti-inflammatory Effects of DMPDC

2. Antimicrobial Activity

DMPDC exhibits notable antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of DMPDC

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Candida albicans | 32 µg/mL |

In a comparative study, DMPDC's antimicrobial activity was found to be superior to that of standard antibiotics like ciprofloxacin, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

3. Neuroprotective Effects

Emerging research suggests that DMPDC may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to mitigate oxidative stress and apoptosis in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Disease Models

A recent study investigated the effects of DMPDC on neuronal cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The results indicated that DMPDC treatment significantly improved cell survival rates compared to untreated controls.

Table 3: Neuroprotective Effects of DMPDC

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 ± 5 |

| DMPDC (10 µM) | 70 ± 7 |

| DMPDC (50 µM) | 85 ± 5 |

The biological activities of DMPDC are attributed to its ability to modulate key signaling pathways involved in inflammation and apoptosis. It is believed to inhibit the NF-κB pathway, which plays a crucial role in the expression of inflammatory cytokines.

Q & A

Basic: What are the standard synthetic routes for dimethyl 6-methoxypyridine-2,4-dicarboxylate, and how are reaction conditions optimized for yield?

Methodological Answer:

The compound is typically synthesized via esterification of pyridine-2,4-dicarboxylic acid derivatives. A common approach involves nucleophilic substitution or catalytic methoxylation using dimethyl sulfate or methanol under acidic/basic conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., H₂SO₄ or BF₃·Et₂O) to enhance esterification efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 7.5–8.5 ppm (pyridine protons).

- ¹³C NMR : Carboxylate carbons appear at δ 165–170 ppm.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients.

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.

Cross-validation with IR (C=O stretch at ~1720 cm⁻¹) ensures structural integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under inert atmosphere (N₂ or Ar) to prevent hydrolysis.

Refer to SDS guidelines for emergency procedures and first-aid measures .

Advanced: How can computational methods improve the design of catalysts for synthesizing this compound?

Methodological Answer:

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

- Reaction pathway screening : Tools like Gaussian or ORCA simulate intermediates and byproduct formation.

- Machine learning (ML) : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/Cu systems) and solvent combinations.

Computational workflows reduce trial-and-error experimentation by >50% .

Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar pyridinedicarboxylate derivatives?

Methodological Answer:

- Comparative analysis : Use 2D NMR (COSY, HSQC) to distinguish regioisomers via coupling patterns.

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. methyl groups).

- Statistical validation : Apply principal component analysis (PCA) to HPLC retention times and MS fragmentation patterns.

Cross-referencing with thermochemical data (e.g., enthalpy of formation) further validates structural assignments .

Advanced: What factorial design strategies are effective for optimizing reaction conditions in large-scale synthesis?

Methodological Answer:

- Full factorial design : Test all combinations of variables (temperature, catalyst loading, solvent ratio) to identify interactions.

- Response surface methodology (RSM) : Model nonlinear relationships between variables and yield/purity.

- Taguchi arrays : Reduce experimental runs while maximizing data robustness.

For example, a 3³ design (27 experiments) can optimize solvent polarity, catalyst concentration, and reaction time with <10% error .

Advanced: How can heterogeneous catalysis be leveraged to improve sustainability in synthesizing this compound?

Methodological Answer:

- Catalyst design : Immobilize transition metals (e.g., Pd nanoparticles on SiO₂) for recyclability.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ionic liquids.

- Flow chemistry : Continuous reactors enhance mass transfer and reduce waste.

Lifecycle assessment (LCA) metrics (E-factor, atom economy) should guide process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.